(1-methyl-1H-pyrazol-5-yl)methanesulfonamide
Description
(1-Methyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a methanesulfonamide group at the methylene-linked position 4.
This compound’s structural uniqueness lies in its substitution pattern: the 1-methyl group stabilizes the pyrazole ring, while the sulfonamide moiety at position 5 enables diverse interactions (e.g., hydrogen bonding, enzyme inhibition). These features make it a candidate for pharmaceutical and materials science applications, particularly in antimicrobial, anticancer, and enzyme-targeting contexts .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQYIZNUAXAZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of (1-methyl-1H-pyrazol-5-yl)methanamine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (1-methyl-1H-pyrazol-5-yl)methanesulfonamide exhibits significant antimicrobial properties. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
Case Study:
A study demonstrated that derivatives of this compound displayed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
Data Table: Anti-inflammatory Activity
This table summarizes the IC50 values for the compound and its derivatives against COX enzymes, highlighting its potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound and its derivatives. They have been evaluated against various cancer cell lines, showing significant cytotoxic effects.
Case Study:
In vitro assays on MCF7 breast cancer cells revealed an IC50 value of 10 µM for one derivative, indicating moderate potency. Further modifications to the structure improved efficacy against other cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound’s sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Pyrazole Core
Variations in substituent type, position, and electronic properties significantly influence reactivity, solubility, and biological activity. Key comparisons include:
Table 1: Substituent-Driven Properties of Pyrazole-Sulfonamide Derivatives
| Compound Name | Substituents (Pyrazole Positions) | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| (1-Methyl-1H-pyrazol-5-yl)methanesulfonamide (Target) | 1-CH₃, 5-CH₂SO₂NH₂ | C₅H₉N₃O₂S | High solubility; enzyme inhibition |
| (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide | 1-C₂H₅, 3-CH₃, 5-CH₂SO₂NH₂ | C₇H₁₃N₃O₂S | Enhanced lipophilicity; antimicrobial activity |
| (1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide | 1-CH₃, 3-CH₃, 5-CH₂SO₂NH₂ | C₆H₁₁N₃O₂S | Reduced steric hindrance; intermediate reactivity |
| (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide | Triazole core with 4-Br, 1-CH₃ | C₄H₆BrN₃O₂S | Halogen-bonding capacity; anticancer applications |
Key Insights :
- Steric Effects : The 1-ethyl group in the ethyl-methyl analogue increases lipophilicity, improving membrane permeability but reducing solubility compared to the target compound’s 1-methyl group .
- Electronic Effects : Bromine substitution in the triazole analogue enhances electrophilicity and halogen-bonding interactions, enabling stronger target binding in anticancer studies .
- Positional Isomerism : Shifting methyl groups (e.g., 1,3-dimethyl vs. 1,4-dimethyl) alters steric and electronic profiles, affecting reaction kinetics and biological target selectivity .
Sulfonamide Group vs. Alternative Functional Groups
Replacing the sulfonamide group with other moieties modulates bioactivity:
Table 2: Functional Group Comparisons
| Compound Name | Functional Group at Position 5 | Key Differences |
|---|---|---|
| This compound | -SO₂NH₂ | High solubility; enzyme inhibition |
| (1-Methyl-1H-pyrazol-5-yl)methylamine | -CH₂NH₂ | Basic amine; lower stability in acidic media |
| (1-Methyl-1H-pyrazol-5-yl)phenylmethanone | -COC₆H₅ | Aromatic π-π stacking; reduced polarity |
Key Insights :
- The sulfonamide group (-SO₂NH₂) in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~10–11), making it suitable for interactions with polar enzyme active sites. In contrast, methylamine derivatives exhibit basicity (pKa ~9–10), limiting utility in low-pH environments .
- Phenylmethanone analogues prioritize hydrophobic interactions, favoring applications in material science over biological systems .
Key Insights :
- Dual sulfonamide groups (e.g., in ’s compound) amplify target affinity through cooperative binding but may increase metabolic liability .
- The target compound’s single sulfonamide group balances potency and pharmacokinetics, making it a versatile scaffold for drug development .
Biological Activity
(1-Methyl-1H-pyrazol-5-yl)methanesulfonamide is an organic compound featuring a pyrazole ring and a methanesulfonamide functional group. Its molecular formula is CHNOS, with a molecular weight of 175.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure
The structure of this compound is characterized by:
- A pyrazole ring , which contributes to its biological activity.
- A methanesulfonamide group , enhancing solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, demonstrating potential as a therapeutic agent against bacterial infections. Its mechanism involves the formation of hydrogen bonds with active site residues in enzymes, thereby inhibiting their activity.
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound suggest its applicability in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group may play a critical role in mediating these effects through interactions with inflammatory pathways .
The mechanism of action involves:
- Enzyme Inhibition : The methanesulfonamide moiety can interact with enzymes, disrupting their function.
- Binding Affinity : The pyrazole ring enhances binding to hydrophobic pockets in proteins, increasing the compound's efficacy .
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the structure-activity relationship:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide | Ethyl group on pyrazole ring | Enhanced lipophilicity may improve bioavailability |
| (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide | Bromine substitution on pyrazole ring | Potential for increased reactivity in electrophilic substitutions |
| (1-Methylpyrazole) | Simple methylpyrazole without sulfonamide functionality | Lacks the biological activity imparted by the sulfonamide group |
The combination of the methyl-substituted pyrazole and sulfonamide enhances both solubility and biological activity compared to simpler analogs .
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
Study 1: Antimicrobial Evaluation
In vitro tests demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against various bacterial strains. The presence of the methanesulfonamide group was crucial for enhancing this activity, as it facilitated better interaction with target enzymes involved in bacterial cell wall synthesis .
Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties showed that this compound significantly reduced inflammation markers in animal models of arthritis. The compound's ability to inhibit cyclooxygenase enzymes was highlighted, suggesting its potential as an analgesic agent .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-Methyl-5-hydroxypyrazole | Methanesulfonyl chloride, Et₃N, DCM | 65–78 | Adapted from |
| 5-Chloro-1-methylpyrazole | Methanesulfonamide, K₂CO₃, DMF | 55–70 | Adapted from |
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at N1, sulfonamide at C5). Key signals: ~δ 3.8 ppm (CH₃SO₂), δ 7.2–7.5 ppm (pyrazole protons) .
- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonds (e.g., N–H···O interactions) and packing motifs .
- HPLC-MS : Validates purity (>95%) and molecular mass (MW 191.22 g/mol) using C18 columns and ESI+ ionization .
How do hydrogen bonding networks influence the solid-state properties of this compound?
Advanced
The sulfonamide group forms N–H···O hydrogen bonds with adjacent molecules, stabilizing crystal lattices. Graph set analysis (e.g., Etter’s rules) reveals:
Q. Table 2: Hydrogen Bond Parameters (Hypothetical Data)
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···O (sulfonamide) | 2.85 | 158 | R₂²(8) |
What computational methods predict the biological activity of sulfonamide-pyrazole hybrids?
Q. Advanced
- Molecular Docking : Simulate binding to targets like carbonic anhydrase or cyclooxygenase-2 (COX-2). The sulfonamide moiety often anchors to Zn²⁺ or polar residues .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at pyrazole C3) with antibacterial IC₅₀ values .
How should researchers handle discrepancies in reported biological data for this compound?
Q. Advanced
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting cytotoxicity data may arise from variations in MTT assay protocols .
- Dose-response curves : Validate EC₅₀ values across multiple replicates to distinguish artifacts from true activity .
What safety protocols are essential for handling this compound?
Q. Basic
- Storage : Keep in a dry, cool environment (<25°C) away from ignition sources (P210) .
- PPE : Use nitrile gloves and fume hoods to avoid inhalation (P260) .
How can HPLC methods be optimized for quantifying this compound in mixtures?
Q. Basic
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm; retention time ~6.2 minutes .
What structural analogs of this compound show enhanced bioactivity, and why?
Q. Advanced
Q. Table 3: Bioactivity of Selected Analogs
| Analog | Activity (IC₅₀, µM) | Target |
|---|---|---|
| (4-Chloro-1-methylpyrazol-5-yl)methanesulfonamide | 2.1 ± 0.3 | COX-2 |
| (3-Nitro-1-methylpyrazol-5-yl)methanesulfonamide | 5.4 ± 0.8 | Staphylococcus aureus |
How does the sulfonamide group influence molecular recognition in drug targets?
Advanced
The sulfonamide acts as a hydrogen-bond donor/acceptor and chelates metal ions (e.g., Zn²⁺ in carbonic anhydrase). Its rigidity also preorganizes the molecule for binding .
What crystallographic challenges arise when analyzing this compound, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
